

Physical and chemical properties of (R)-1-phenylethanol

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Compound of Interest

Compound Name: (R)-1-phenylethanol

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(R)-1-Phenylethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **(R)-1-phenylethanol**, a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of essential workflows.

Physical and Chemical Properties

(R)-1-phenylethanol, also known as (R)-(+)- α -methylbenzyl alcohol, is a colorless to light yellow liquid with a mild floral scent.^{[1][2]} Its chirality is a key feature, making it a valuable building block in asymmetric synthesis.^[1]

Quantitative Data Summary

The physical and chemical properties of **(R)-1-phenylethanol** are summarized in the tables below.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₀ O	[1][3]
Molecular Weight	122.16 g/mol	[4]
Appearance	Colorless to light yellow clear liquid	[1][2]
Melting Point	9-11 °C	[2][3][5]
Boiling Point	88-89 °C at 10 mmHg	[2][3][5]
98 °C at 20 mmHg	[4]	
204 °C at 760 mmHg	[6]	
Density	1.012 g/mL at 20 °C	[2][3][5]
0.9986 g/mL at 25 °C	[7]	
Refractive Index (n _D ²⁰)	1.528	

Table 2: Optical and Solubility Properties

Property	Value	Reference(s)
Specific Rotation [α]	+42.5° (neat)	[2][3]
+44.0° (c=5, solvent not specified)	[7]	
+45° ± 1° (c=5, methanol)	[8]	
Water Solubility	20 g/L at 20 °C	[2][3]
14,700 mg/L at 25 °C	[4]	
logP	1.42	
pKa	14.43 ± 0.20 (Predicted)	[2][3]

Table 3: Safety and Handling

Property	Value	Reference(s)
Flash Point	85 °C (closed cup)	[3][7]
Stability	Stable under normal conditions. Flammable.	[2][3][5]
Incompatibilities	Strong acids, strong oxidizing agents.	[2][3][5]
Hazard Codes	Xn (Harmful)	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **(R)-1-phenylethanol**.

- ¹H NMR:** The proton NMR spectrum is characterized by signals corresponding to the aromatic protons, the methine proton (CH-OH), the methyl protons (CH₃), and the hydroxyl proton (OH). In CDCl₃, the methyl group typically appears as a doublet around 1.5 ppm, and the methine proton as a quartet around 4.9 ppm. The aromatic protons resonate in the 7.2-7.4 ppm region.[9][10]
- ¹³C NMR:** The carbon NMR spectrum will show distinct peaks for the methyl carbon, the methine carbon, and the aromatic carbons.
- Infrared (IR) Spectroscopy:** The IR spectrum exhibits a characteristic broad absorption band for the O-H stretch of the alcohol group, typically in the region of 3200-3600 cm⁻¹. Other significant peaks include C-H stretches from the aromatic ring and the alkyl groups, and C=C stretches from the aromatic ring.
- Mass Spectrometry (MS):** The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 122. Common fragmentation patterns include the loss of a methyl group to give a peak at m/z 107, and the formation of the tropylium ion at m/z 91.[11]

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of **(R)-1-phenylethanol**.

Synthesis of (R)-1-Phenylethanol via Asymmetric Reduction of Acetophenone

The asymmetric reduction of acetophenone is a common method to produce enantiomerically enriched **(R)-1-phenylethanol**. This can be achieved through both chemical and biological catalysis.

Method 1: Biocatalytic Reduction using Whole Cells

This protocol is based on the use of microorganisms capable of stereoselectively reducing acetophenone.

- Materials:
 - Acetophenone
 - Microorganism culture (e.g., *Neofusicoccum parvum* or *Bacillus thuringiensis*)[\[2\]](#)[\[3\]](#)
 - Glucose
 - Phosphate buffer (e.g., $\text{Na}_2\text{HPO}_4/\text{KH}_2\text{PO}_4$ buffer, pH 7.5)
 - Organic solvent for extraction (e.g., ethyl acetate)
 - Drying agent (e.g., anhydrous sodium sulfate)
- Procedure:
 - Prepare a suspension of the microorganism cells in the phosphate buffer.
 - Add glucose as a co-substrate for cofactor regeneration.
 - Add acetophenone to the cell suspension.

- Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation (e.g., 150 rpm) for a specified period (e.g., 24-48 hours).^[3]
- Monitor the reaction progress using TLC or GC.
- Once the reaction is complete, extract the product from the aqueous phase using an organic solvent.
- Combine the organic layers, dry over an anhydrous drying agent, and filter.
- Remove the solvent under reduced pressure to obtain the crude **(R)-1-phenylethanol**.
- Purify the product as described in section 3.2.

Purification by Distillation

Purification of 1-phenylethanol can be achieved by distillation, often under reduced pressure to prevent decomposition, as its boiling point at atmospheric pressure is relatively high.^[6]^[12]

- Apparatus:
 - Round-bottom flask
 - Distillation head with a condenser
 - Receiving flask
 - Heating mantle
 - Vacuum source (if performing vacuum distillation)
 - Thermometer
- Procedure:
 - Place the crude 1-phenylethanol in the round-bottom flask.
 - Assemble the distillation apparatus. If performing a vacuum distillation, ensure all connections are airtight.

- Begin heating the flask gently.
- If using a vacuum, slowly reduce the pressure to the desired level.
- Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 88-89 °C at 10 mmHg).^{[3][5]}
- Monitor the temperature throughout the distillation to ensure a clean separation.

Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a standard method to determine the enantiomeric excess (ee) of **(R)-1-phenylethanol**.

- Instrumentation and Materials:
 - HPLC system with a UV detector
 - Chiral column (e.g., Daicel Chiralcel OD-H or OB)^{[7][13]}
 - Mobile phase: typically a mixture of hexane and isopropanol (e.g., 95:5 v/v)^[7]
 - Sample of **(R)-1-phenylethanol** dissolved in the mobile phase
- Procedure:
 - Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.4 mL/min).^[7]
 - Set the UV detector to an appropriate wavelength to detect the phenyl group (e.g., 254 nm).^[7]
 - Inject a small volume of the dissolved sample onto the column.
 - Record the chromatogram. The two enantiomers will have different retention times.
 - Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers.

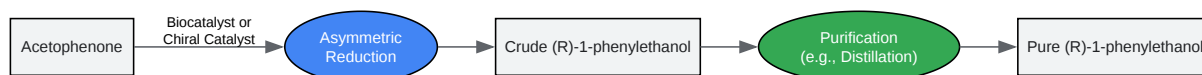
Chemical Reaction: Oxidation to Acetophenone

The oxidation of 1-phenylethanol to acetophenone is a common chemical transformation.

- Materials:
 - 1-phenylethanol
 - Oxidizing agent (e.g., chromium trioxide resin, potassium permanganate, or tert-butyl hydroperoxide with a catalyst)[1][5][14]
 - Appropriate solvent (e.g., dichloromethane, or solvent-free conditions may be possible)[5][15]
 - Quenching agent (if necessary)
 - Organic solvent for extraction
 - Drying agent
- Procedure (General):
 - Dissolve 1-phenylethanol in the chosen solvent in a reaction flask.
 - Add the oxidizing agent portion-wise or as a solution, controlling the temperature as needed (e.g., with an ice bath).
 - Stir the reaction mixture until the starting material is consumed (monitor by TLC).
 - Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite for chromium-based oxidants).
 - Perform a work-up, which typically involves extraction with an organic solvent, washing the organic layer with water and/or brine, and drying over an anhydrous drying agent.
 - Remove the solvent under reduced pressure to yield the crude acetophenone.
 - Purify the product by distillation or column chromatography if necessary.

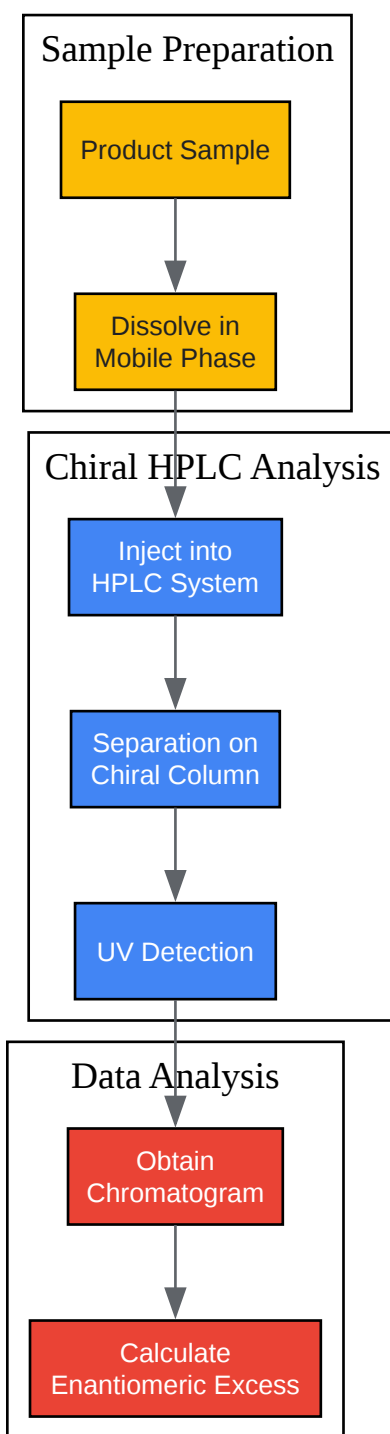
Visualizations

The following diagrams illustrate key workflows related to **(R)-1-phenylethanol**.



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Caption: Synthesis workflow for **(R)-1-phenylethanol**.



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Caption: Workflow for enantiomeric excess analysis.

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